(3-(Pyridin-4-yl)phenyl)methanamine
Overview
Description
“(3-(Pyridin-4-yl)phenyl)methanamine” is a compound that belongs to the class of arylalkylamines. It has a molecular weight of 184.24 . The IUPAC name for this compound is [4- (4-pyridinyl)phenyl]methanamine .
Synthesis Analysis
The synthesis of compounds similar to “(3-(Pyridin-4-yl)phenyl)methanamine” has been reported in the literature. For instance, a new redox-active ligand, tris (4- (pyridin-4-yl)phenyl)amine (Npy 3), has been synthesized and incorporated into the coordination framework . Another study reported the synthesis of 3- (Pyridin-4-yl)-1,2,4-Triazines and their analogs .Molecular Structure Analysis
The InChI code for “(3-(Pyridin-4-yl)phenyl)methanamine” is 1S/C12H12N2/c13-9-10-1-3-11 (4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-(Pyridin-4-yl)phenyl)methanamine” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Catalytic Applications
- (3-(Pyridin-4-yl)phenyl)methanamine derivatives have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles demonstrated significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating (3-(Pyridin-4-yl)phenyl)methanamine exhibited remarkable photocytotoxicity in red light and have been used for cellular imaging. These complexes showed a unique ability to interact with DNA and generate reactive oxygen species, demonstrating potential in cancer treatment and diagnostic imaging (Basu et al., 2014).
Synthesis of Novel Schiff Bases
- Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized for potential use as anticonvulsant agents. This showcases the utility of such compounds in medicinal chemistry for developing new pharmaceuticals (Pandey & Srivastava, 2011).
Photo-Induced Reactions
- Photochemistry studies of complexes involving (3-(Pyridin-4-yl)phenyl)methanamine showed that under UV or visible irradiation, these complexes enhance the rate of electron transfer to oxygen, creating superoxide radical anions. This finding could have implications in the development of photoresponsive materials or chemical processes (Draksharapu et al., 2012).
Antiosteoclast Activity
- Certain boronates synthesized with (3-(Pyridin-4-yl)phenyl)methanamine derivatives exhibited moderate to high antiosteoclast and osteoblast activity. This research highlights the compound's potential in the treatment of diseases related to bone resorption (Reddy et al., 2012).
Anticancer Activity
- Palladium and Platinum complexes based on Schiff bases, including (3-(Pyridin-4-yl)phenyl)methanamine, showed promising anticancer activity against various human cancerous cell lines. Such complexes could pave the way for new chemotherapeutic agents (Mbugua et al., 2020).
Safety And Hazards
The safety information for “(3-(Pyridin-4-yl)phenyl)methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(3-pyridin-4-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBPIAMMLAHLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470377 | |
Record name | Benzenemethanamine, 3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yl)phenyl)methanamine | |
CAS RN |
864069-25-0 | |
Record name | Benzenemethanamine, 3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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